N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
"N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide" is a quinazoline derivative characterized by a tetrahydroquinazoline core substituted with ethyl(phenyl)amino, phenylethyl, and carboxamide groups. Quinazolines are a well-studied class of heterocyclic compounds with diverse pharmacological applications, including kinase inhibition and anticancer activity . This article provides a comparative analysis of this compound with structurally and functionally related analogs, leveraging bioactivity profiling, proteomic interaction signatures, and chemical modeling strategies.
Propriétés
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3/c1-2-31(23-12-7-4-8-13-23)18-9-17-29-26(33)22-14-15-24-25(20-22)30-28(35)32(27(24)34)19-16-21-10-5-3-6-11-21/h3-8,10-15,20H,2,9,16-19H2,1H3,(H,29,33)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUQXARBRCTYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Key Observations :
- The phenylethyl and ethyl(phenyl)amino groups introduce steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility compared to smaller substituents (e.g., methoxy or carboxylate groups) .
Bioactivity Profile Analysis
Evidence from hierarchical clustering of bioactivity profiles (NCI-60 and PubChem data) indicates that structural similarity strongly correlates with shared modes of action . For example:
- Compounds with tetrahydroquinazoline cores and carboxamide side chains cluster with kinase inhibitors due to ATP-binding pocket interactions.
- In contrast, quinazoline derivatives with methoxy groups (e.g., the patented compound in Table 1) exhibit distinct bioactivity, such as adrenergic receptor antagonism .
Table 2: Hypothetical Bioactivity Clustering of Target Compound vs. Analogs
| Compound Group | Bioactivity Cluster | Protein Targets (Hypothetical) |
|---|---|---|
| Target Compound | Kinase inhibition | EGFR, VEGFR2 |
| Methoxy-substituted Quinazolines | GPCR modulation | α1-adrenergic receptor, serotonin 5-HT2 |
| Quinolone-carboxylates | DNA topoisomerase inhibition | DNA gyrase, Topo IV |
This suggests that minor structural variations (e.g., substituent polarity) significantly alter target specificity .
Proteomic Interaction Signatures and Functional Behavior
The CANDO platform predicts functional behavior by analyzing proteomic interaction signatures across 48,278 protein structures . Key findings:
- The target compound may share proteomic interaction homology with multikinase inhibitors (e.g., sorafenib) due to its ability to bind conserved kinase domains.
- Despite structural dissimilarity to sulfonamide-containing quinolones (Table 1), proteomic signatures suggest overlapping off-target effects (e.g., cytochrome P450 interactions), which could influence drug safety profiles .
Implications of Lumping Strategies in Chemical Modeling
Lumping strategies group structurally similar compounds to simplify chemical models . For the target compound:
- Lumping Criteria : Shared tetrahydroquinazoline core and carboxamide group.
- Modeling Impact : Lumping with other quinazoline-carboxamides may overlook unique interactions mediated by its phenylethyl substituent, underscoring the need for hybrid modeling approaches .
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